molecular formula C19H18F3NO B5035238 3-(4-isopropylphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide

3-(4-isopropylphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide

Cat. No. B5035238
M. Wt: 333.3 g/mol
InChI Key: FJLRIIPAMRNZQC-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-isopropylphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide, commonly referred to as TFPAA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

TFPAA has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, TFPAA has been investigated for its potential as a protein kinase inhibitor, which could lead to the development of new cancer treatments. In materials science, TFPAA has been used as a building block for the synthesis of novel polymers with unique properties. In organic synthesis, TFPAA has been used as a reagent for the synthesis of various compounds.

Mechanism of Action

The mechanism of action of TFPAA is not fully understood, but it is believed to act as a protein kinase inhibitor by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target proteins, which can disrupt cell signaling pathways and lead to cell death.
Biochemical and Physiological Effects:
TFPAA has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. These effects make TFPAA a promising candidate for the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFPAA is its high potency as a protein kinase inhibitor, which allows for the use of lower concentrations in lab experiments. However, TFPAA is also known to have poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on TFPAA, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science and organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of TFPAA and its effects on different cell types and signaling pathways.

Synthesis Methods

TFPAA can be synthesized using a variety of methods, including the reaction between 4-isopropylphenyl boronic acid and 2-(trifluoromethyl)benzaldehyde in the presence of a palladium catalyst. The resulting intermediate is then treated with acryloyl chloride to obtain TFPAA.

properties

IUPAC Name

(E)-3-(4-propan-2-ylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO/c1-13(2)15-10-7-14(8-11-15)9-12-18(24)23-17-6-4-3-5-16(17)19(20,21)22/h3-13H,1-2H3,(H,23,24)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLRIIPAMRNZQC-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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